Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as phosphorus oxychloride, at elevated temperatures (e.g., 105°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also possess a fused ring system and are known for their wide range of biological activities.
Uniqueness
Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the combination of pyrazole and pyrimidine rings
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O4/c1-23-15(21)8-14-13(17(22)24-2)9-18-16-12(10-19-20(14)16)11-6-4-3-5-7-11/h3-7,9-10,14,18H,8H2,1-2H3 |
InChI Key |
YWMCIFVUZRGQEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=CNC2=C(C=NN12)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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